

UNC 0631 histone methyltransferase inhibitor selectivity

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Compound Focus: **UNC 0631**

Cat. No.: S548266

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Inhibitor Selectivity and Potency Profile

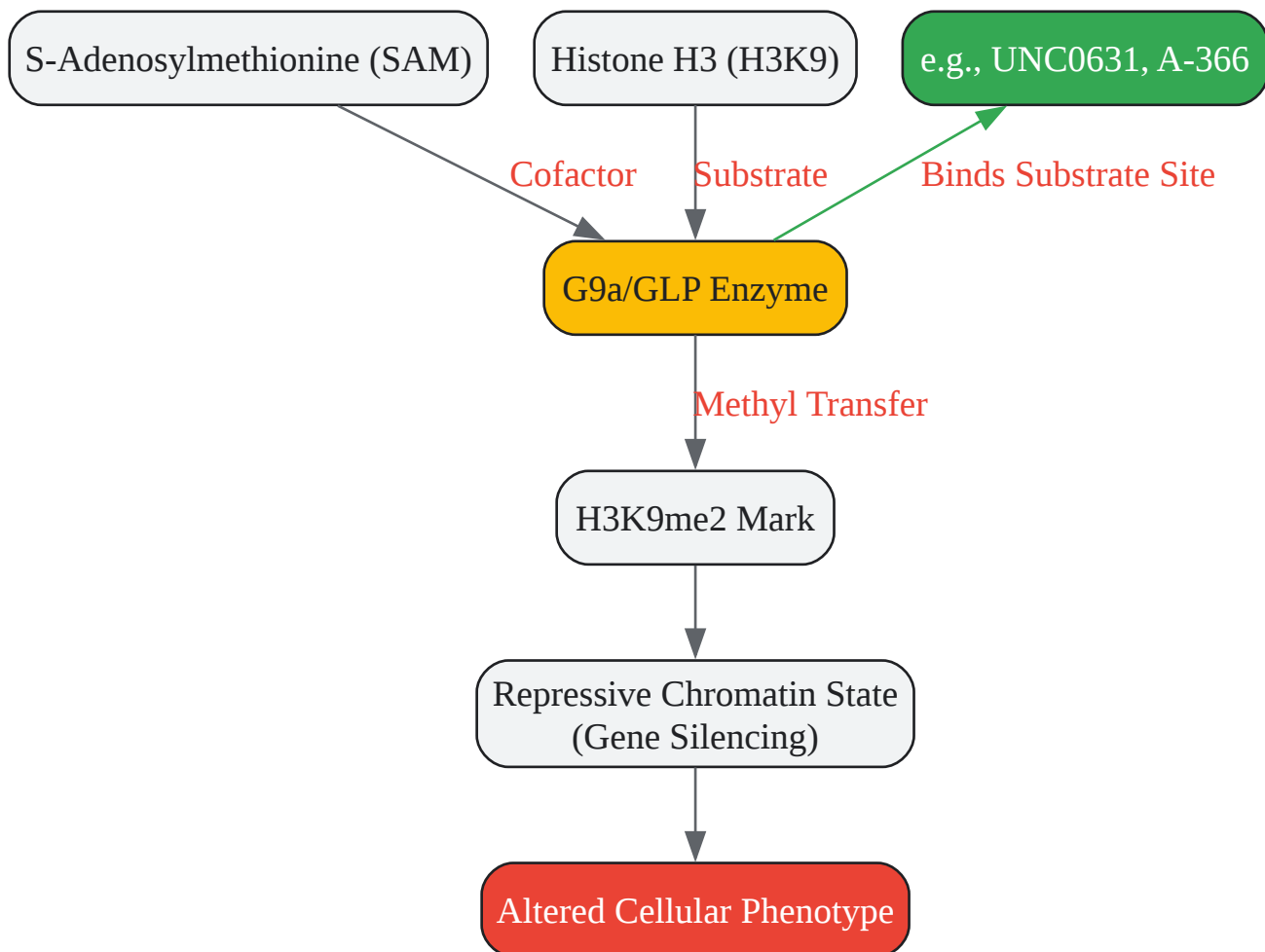
The table below summarizes key inhibitors, their primary targets, and selectivity data where available.

Inhibitor Name	Primary Target(s)	Reported IC ₅₀ / Potency	Selectivity Notes
UNC 0631	G9a (EHMT2)	IC ₅₀ = 4 nM [1] [2]	Potent cellular activity (reduces H3K9me2, IC ₅₀ = 18-72 nM in various lines). Low general cytotoxicity [1] [2].
A-366	G9a / GLP	IC ₅₀ = 3.3 nM (G9a) [3]	>1000-fold selective over 21 other methyltransferases; ~10-fold less potent for GLP (IC ₅₀ = 38 nM) [3].
UNC0638	G9a / GLP	Potent sub- μ M inhibitor [4]	>500-fold selective over other HMTs; widely used as a chemical probe [4].
UNC0642	G9a / GLP	Potent sub- μ M inhibitor [4]	Improved pharmacokinetic properties suitable for <i>in vivo</i> studies [4].
MS012 (Compound 18)	GLP	IC ₅₀ = 7 nM (GLP) [5]	High selectivity for GLP over G9a (>140-fold) and other methyltransferases [5].

Inhibitor Name	Primary Target(s)	Reported IC ₅₀ / Potency	Selectivity Notes
MS0124 (Compound 4)	GLP	IC ₅₀ = 13 nM (GLP) [5]	>30-fold selective for GLP over G9a [5].

G9a Inhibition in a Signaling Pathway

The following diagram illustrates the mechanism of G9a/GLP inhibition and its downstream effects on gene expression, integrating contexts from the search results.



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This pathway shows how inhibitors like **UNC 0631** and A-366 compete with the histone substrate, preventing the formation of the H3K9me2 mark and subsequent gene silencing [3] [4]. This disruption can lead to altered cellular phenotypes, such as the reactivation of tumor suppressor genes in cancer models [4].

Key Insights for Researchers

- **Competitive Inhibition Mechanism:** A-366, a potent inhibitor from a different chemical class, has been shown through crystallography to be **competitive with the peptide substrate** and **uncompetitive with the SAM cofactor** [3]. This detailed mechanistic understanding can be valuable for interpreting experimental results.
- **Utility of Selective Probes:** The development of inhibitors like **MS012** and **MS0124**, which are highly selective for GLP over G9a, provides powerful tools for deconvoluting the distinct biological functions of these two highly homologous enzymes in research settings [5].
- **Therapeutic Potential:** Research indicates that G9a inhibition may be particularly effective in certain cancer contexts. For example, studies in neuroblastoma have shown that **G9a inhibitors (UNC0638, UNC0642) can selectively trigger apoptosis in MYCN-amplified cells**, suggesting a synthetic lethal relationship [4].

Experimental Context

The quantitative data in the table are primarily derived from **biochemical assays** (e.g., scintillation proximity assays) measuring the inhibition of methyl group transfer from $^3\text{H-SAM}$ to a peptide or nucleosomal substrate [3] [5].

Cellular potency is often determined by measuring the reduction of **H3K9me2 levels** using techniques like **In-Cell Western (ICW) assay** [3] [1] [2]. For example:

- **UNC 0631** treatment for 48 hours reduced H3K9me2 levels with IC_{50} values ranging from 18 nM to 72 nM across various cell lines (e.g., MCF7, PC3, HCT116) [1] [2].
- Low general cytotoxicity was confirmed using **MTT cell viability assays** after 48 hours of treatment, with IC_{50} values in the micromolar range, indicating a high toxicity/function ratio [1] [2].

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References

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